molecular formula C8H16N2 B174135 (R)-Octahydro-1H-pyrido[1,2-a]pyrazine CAS No. 179605-64-2

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine

Cat. No. B174135
CAS RN: 179605-64-2
M. Wt: 140.23 g/mol
InChI Key: ONHPOXROAPYCGT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-Octahydro-1H-pyrido[1,2-a]pyrazine” is a derivative of pyrazine, which is a nitrogen-containing six-membered heterocyclic ring . Pyrazine derivatives have been identified as bioactive molecules with a wide range of biological activities .


Synthesis Analysis

Pyrazine derivatives can be synthesized by chemical methods or by certain microorganisms . Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been reported .


Molecular Structure Analysis

The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .


Chemical Reactions Analysis

Pyrazines can be synthesized via amination of 1,2-diketones and subsequent dimerization/condensation starting from oxidized chemical precursors .


Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .

Scientific Research Applications

Pyrazine Derivatives in Medicinal Chemistry

Pyrazine derivatives, including (R)-Octahydro-1H-pyrido[1,2-a]pyrazine, are recognized for their broad spectrum of pharmacological activities. Their applications range from antibacterial, antifungal, and antimycobacterial properties to anti-inflammatory, analgesic, anticancer for various types, antidiabetic, treatment for arteriosclerosis, and antiviral activities. The diverse pharmacological effects of pyrazine derivatives have generated significant interest among researchers, highlighting their potential in developing more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).

Emerging Technologies in Food Science

Pyrazines are vital for contributing to the flavors in food products, and emerging technologies like ultrasound have been employed to promote their formation in the Maillard reaction model systems. This technique enhances pyrazines' generation by creating a favorable environment for the Maillard reaction, suggesting a novel approach for flavor enhancement in food processing (Yu et al., 2021).

Spin Crossover Active Iron(II) Complexes

The this compound and its derivatives have found application in the synthesis and magnetic properties study of iron(II) spin crossover (SCO) active complexes. These complexes exhibit significant potential in the development of advanced materials with tunable magnetic properties, contributing to the fields of material science and nanotechnology (Olguín & Brooker, 2011).

Heterocyclic N-oxide Derivatives in Drug Development

Heterocyclic N-oxide derivatives, including pyrazine-based compounds, play a crucial role in drug development due to their versatile synthetic intermediates and biological importance. They have been employed in various areas, including metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and particularly in medicinal applications, showcasing anticancer, antibacterial, and anti-inflammatory activity (Li et al., 2019).

Hybrid Catalysts in Medicinal Chemistry

The use of hybrid catalysts for synthesizing pyrazine derivatives, including this compound, is highlighted in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are critical for the pharmaceutical industry due to their bioavailability and broader synthetic applications, showcasing the importance of innovative catalytic strategies in developing new medicinal compounds (Parmar, Vala, & Patel, 2023).

Safety and Hazards

Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the pyrazine compounds .

Future Directions

Pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity should help the scientific community to bring about future developments .

properties

IUPAC Name

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPOXROAPYCGT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.